molecular formula C7H10ClN3O2S B13063159 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13063159
M. Wt: 235.69 g/mol
InChI Key: GOTBYKYVIHUBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a pyrazole ring substituted with an amino and chloro group, and a tetrahydrothiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-4-chloropyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions . The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield various substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3-amino-4-chloropyrazole and tetrahydrothiophene derivatives like tetrahydrothiophene 1,1-dioxide .

Uniqueness

What sets 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H9ClN4O2S\text{C}_7\text{H}_9\text{ClN}_4\text{O}_2\text{S}

This structure features a pyrazole ring, an amino group, and a tetrahydrothiophene moiety, which contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole compounds possess significant antimicrobial properties. For instance, the compound was tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria .

2. Antidiabetic Activity
The compound has been evaluated for its potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. In vitro assays indicated that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for diabetes management .

3. Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives. The compound was subjected to cytotoxicity assays against various cancer cell lines, revealing significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The ability to inhibit key enzymes like α-glucosidase is crucial for its antidiabetic effects.
  • Cellular Interaction: The compound interacts with cellular receptors and pathways involved in apoptosis and proliferation, contributing to its anticancer effects.
  • Antioxidant Activity: Some studies suggest that pyrazole derivatives exhibit antioxidant properties, which may enhance their therapeutic efficacy by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyFindings
Kumar et al. (2022)Demonstrated significant α-glucosidase inhibition with IC50 values indicating potential for diabetes treatment .
Patel et al. (2023)Reported cytotoxic effects on breast cancer cell lines with a mechanism involving apoptosis induction .
Zhang et al. (2022)Showed antimicrobial activity against multiple bacterial strains with varying degrees of effectiveness .

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

4-chloro-1-(1,1-dioxothiolan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C7H10ClN3O2S/c8-6-3-11(10-7(6)9)5-1-2-14(12,13)4-5/h3,5H,1-2,4H2,(H2,9,10)

InChI Key

GOTBYKYVIHUBEP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C(=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.